molecular formula C13H20N2O5S2 B1406599 3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate CAS No. 2034155-55-8

3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate

Cat. No.: B1406599
CAS No.: 2034155-55-8
M. Wt: 348.4 g/mol
InChI Key: BRSUTEZLMBEXMN-UHFFFAOYSA-N
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Description

3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate typically involves the reaction of 5,6-dimethoxybenzo[d]thiazol-2(3H)-one with ethylamine and ethanesulfonic acid. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, under reflux conditions . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethanesulfonate moiety enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

ethanesulfonic acid;3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S.C2H6O3S/c1-4-13-7-5-8(14-2)9(15-3)6-10(7)16-11(13)12;1-2-6(3,4)5/h5-6,12H,4H2,1-3H3;2H2,1H3,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSUTEZLMBEXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=N)OC)OC.CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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